Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2.ClH/c1-14-9(13)7-4-6(10)5-12-3-2-11-8(7)12;/h2-5H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMXZLGCLUOULJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN2C1=NC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724398 | |
| Record name | Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332581-63-1 | |
| Record name | Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chloroacetaldehyde-Mediated Ring Closure
The foundational approach involves reacting 2-amino-5-bromopyridine with 40% chloroacetaldehyde aqueous solution under alkaline conditions. This method, adapted from CN103788092A, achieves cyclization at 25–50°C over 2–24 hours in solvents such as ethanol or methanol. Sodium bicarbonate or triethylamine serves as the base, facilitating nucleophilic attack and subsequent ring closure.
Representative Procedure :
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Reactants : 2-Amino-5-bromopyridine (51.9 g, 300 mmol), 40% chloroacetaldehyde (70.7 g, 360 mmol)
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Conditions : Ethanol (66.9 g), sodium bicarbonate (30.2 g, 360 mmol), 55°C, 5 hours
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Workup : Ethyl acetate extraction, anhydrous Na₂SO₄ drying, rotary evaporation
This method produces the imidazo[1,2-a]pyridine core but requires subsequent esterification to introduce the methyl carboxylate group.
Chloroacetone-Based Alkylation and Cyclization
EP0068378NWB1 details an alternative route using 2-amino-3-benzyloxy-pyridine and chloroacetone in ethanol or methanol under reflux. The benzyloxy group acts as a directing group, ensuring regioselective C-8 carboxylate functionalization post-cyclization.
Critical Steps :
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Cyclization : Reflux in ethanol with chloroacetone (4–18 hours)
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Deprotection : Acidic hydrolysis (HCl) removes the benzyloxy group
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Esterification : Treatment with methanol and thionyl chloride forms the methyl ester
This method achieves higher regiocontrol but introduces additional steps for deprotection and esterification.
Late-Stage Functionalization of Preformed Imidazo[1,2-a]pyridines
C-8 Carboxylation via Oxidative Methods
GlpBio’s product listings (GF07826) suggest the use of palladium-catalyzed carbonylation on 6-bromoimidazo[1,2-a]pyridine precursors. Carbon monoxide insertion in the presence of methanol and a Pd(II) catalyst (e.g., Pd(OAc)₂) generates the methyl ester directly.
Optimized Conditions :
Bromine Retention During Functionalization
Maintaining the C-6 bromine substituent during carboxylation requires careful control of reaction parameters. Excess methanol (15 equiv.) and low temperatures (0–25°C) minimize debromination side reactions.
Hydrochloride Salt Formation and Purification
Acid-Mediated Salt Precipitation
The hydrochloride salt is formed during the final purification step. Crude methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate is dissolved in hot water, treated with concentrated HCl (45 mL), and cooled to precipitate the hydrochloride salt.
Key Data :
Recrystallization Protocols
Ethyl acetate/n-hexane (1:1 v/v) or methanol/ether mixtures are employed for recrystallization, enhancing purity to >99% for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the nitrogen atoms in the imidazo-pyridine ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck reactions, facilitating the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce complex biaryl systems.
Scientific Research Applications
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor in the synthesis of potential therapeutic agents, including anticancer, antiviral, and antimicrobial compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Material Science: It is explored for its potential in the development of organic electronic materials and sensors.
Chemical Biology: The compound is utilized in chemical probes to study protein function and interactions within cells.
Mechanism of Action
The mechanism by which Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride exerts its effects is often related to its ability to interact with biological macromolecules. It can bind to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary depending on the specific application but often include key signaling proteins and metabolic enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride
- CAS Number : 2060024-86-2
- Molecular Weight : 291.53 g/mol .
- Key Differences : The bromine and ester groups are swapped (positions 6 and 8). This positional isomerism can alter electronic properties and reactivity. For instance, steric hindrance near the ester group may affect nucleophilic substitution rates.
Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate
Halogen-Substituted Analogs
Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate hydrochloride
- CAS Number : 145335-89-3
- Molecular Weight : 247.08 g/mol .
- Key Differences : Bromine is replaced with chlorine. Chlorine’s smaller atomic radius and lower electronegativity reduce steric bulk and polarizability, impacting cross-coupling efficiency (e.g., slower oxidative addition in palladium-catalyzed reactions) .
Ethyl 6-iodoimidazo[1,2-a]pyridine-8-carboxylate
Comparative Data Table
Biological Activity
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 277.50 g/mol. The compound features a bromine atom attached to an imidazo[1,2-a]pyridine core, which is known for its role in various bioactive molecules. This structure allows for significant interactions with biological targets, enhancing its potential as a drug candidate.
Biological Activity
Research indicates that this compound exhibits notable antibacterial and antifungal properties. Its mechanism of action is believed to involve the inhibition of specific enzymes associated with pathogenic processes.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial efficacy against various bacterial strains and fungi. For instance, studies have shown that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) ranging from 0.2 to 200 μM depending on structural modifications. The presence of the bromine atom significantly enhances its binding affinity to biological targets compared to similar compounds lacking this substituent .
| Compound | MIC (μM) | Activity |
|---|---|---|
| Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate | 0.2 - 200 | Antimycobacterial |
| Ethyl derivatives | 1.3 - 9.1 | Anti-HBV activity |
Study on Antitubercular Activity
A study focused on the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives demonstrated that this compound exhibited comparable antitubercular activity to established drugs like isoniazid. The research highlighted that modifications at specific positions on the imidazo ring could enhance or diminish activity, indicating a structure-activity relationship critical for drug design .
Evaluation Against Hepatitis B Virus
In another investigation, a series of related compounds were synthesized and tested for anti-hepatitis B virus (HBV) activity. Some derivatives showed IC50 values ranging from 1.3 to 9.1 µM against HBV replication in vitro, suggesting that this compound may also hold promise in antiviral applications .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in bacterial metabolism and replication.
- Target Binding : Its structural features allow it to bind effectively to specific receptors or active sites within pathogens.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of an imidazo[1,2-a]pyridine precursor followed by carboxylation. For bromination, reagents like N-bromosuccinimide (NBS) or Br₂ in polar aprotic solvents (e.g., DMF) are used. Carboxylation may employ CO₂ under high pressure or transition-metal catalysts. Yield optimization requires precise control of stoichiometry (e.g., 1.2–1.5 equivalents of brominating agents) and temperature (60–80°C for bromination, ambient for carboxylation). Contradictions in yield data often arise from solvent purity or trace moisture, which can deactivate catalysts .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.9 ppm for ¹H; δ ~52 ppm for ¹³C) and aromatic protons (δ 7.5–8.5 ppm). Bromine’s inductive effect deshields adjacent carbons, shifting peaks upfield .
- HRMS : Confirm molecular ion ([M+H]⁺ at m/z 290.97 for C₉H₈BrN₂O₂·HCl) and isotopic patterns (²⁷Br/⁸¹Br doublet).
- IR : Ester carbonyl stretch at ~1720 cm⁻¹ and imidazole ring vibrations at ~1600 cm⁻¹ .
Q. What are the key differences in synthetic approaches between this compound and its chloro or fluoro analogs?
- Methodological Answer : Chloro derivatives (e.g., Methyl 6-chloro analog) use Cl₂ or SOCl₂ for halogenation, requiring milder conditions (40–60°C). Fluoro analogs often require electrophilic fluorinating agents (e.g., Selectfluor), which are moisture-sensitive. Bromination is more exothermic, necessitating slower reagent addition to avoid side reactions .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in halogenated imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELXL ) identifies bond lengths (C–Br: ~1.89 Å) and angles, confirming regiochemistry. For example, in related compounds, hydrogen bonding (N–H⋯N, ~2.8 Å) stabilizes crystal packing. Anisotropic displacement parameters help distinguish disorder, common in halogenated rings due to steric strain .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Bromine enhances oxidative addition in Pd-catalyzed couplings (Suzuki, Heck). The electron-withdrawing effect activates the C–Br bond, enabling reactions with aryl boronic acids (yields >75% with Pd(PPh₃)₄, K₂CO₃, in toluene/EtOH). Steric hindrance at the 6-position may reduce reactivity compared to para-substituted analogs .
Q. What strategies are effective in enhancing the compound’s solubility for biological testing?
- Methodological Answer : Salt formation (e.g., hydrochloride salt) improves aqueous solubility. Co-solvents (DMSO:PBS, 1:9) or micellar encapsulation (using PEG surfactants) enhance bioavailability. Structural modifications, such as replacing the methyl ester with a PEGylated carboxylate, can also increase hydrophilicity .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like CDK2. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds with kinase catalytic lysine). QSAR studies correlate substituent electronegativity (Hammett σ values) with inhibitory activity (IC₅₀) .
Q. How to troubleshoot low yields in the carboxylation step during synthesis?
- Methodological Answer : Low yields (<40%) often result from CO₂ leakage or catalyst deactivation. Solutions:
- Use autoclave reactors for pressurized CO₂ (3–5 atm).
- Employ Pd(OAc)₂ with bidentate ligands (dppf) to stabilize the catalyst.
- Monitor reaction progress via in-situ IR for carbonyl formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
